Product packaging for Methoxyethyldiethanolamine(Cat. No.:)

Methoxyethyldiethanolamine

Cat. No.: B8512931
M. Wt: 163.21 g/mol
InChI Key: LANTZOPUEMHZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Methoxyethyldiethanolamine in Chemical Engineering and Applied Chemistry Research

The investigation and application of alkanolamines in industrial processes have a well-established history, particularly in the realm of gas treating, where they are used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). vaisala.com This process, often referred to as gas sweetening or amine scrubbing, became crucial with the need to purify natural gas streams and manage emissions from industrial flue gases. vaisala.commdpi.com The fundamental principle involves the chemical absorption of the acidic gases into an amine solution, followed by thermal regeneration of the amine. mdpi.com

While primary and secondary amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA) were early frontrunners, tertiary amines such as methyldiethanolamine (MDEA) also found significant use. vaisala.com this compound, a substituted diethanolamine, emerged in research and development contexts related to the synthesis of more complex molecules. For instance, patents from the late 1990s and early 2000s highlight the use of MEDA in the preparation of high diester quaternary ammonium (B1175870) compounds, commonly known as ester quats. google.comgoogle.comgoogle.com These ester quats, derived from the reaction of fatty acids with alkanolamines like MEDA, were investigated for their utility in creating organophilic clays (B1170129) (organoclays) for applications such as nanocomposites and as components in fabric softening compositions. google.comgoogle.comgoogle.comgoogleapis.com The preparation of MEDA itself is detailed in patent literature, involving the reaction of 2-methoxyethylamine (B85606) in an autoclave. google.com

Current Research Trajectories and Scholarly Significance of this compound

Current research interest in this compound continues to be centered on its role as a precursor in organic synthesis, particularly for creating specialized chemical products. The scholarly significance of MEDA lies in its ability to impart specific properties to the final products due to its unique molecular structure, which includes an ether linkage.

One of the primary areas of ongoing interest is its application in the synthesis of ester quats for various industrial uses. google.comgoogle.com Research has focused on controlling the reaction conditions during the esterification of MEDA with fatty acids to achieve a high percentage of diester content, which is desirable for certain applications. google.comgoogle.comgoogle.com These high-diester quaternary ammonium compounds derived from MEDA are noted for their performance in applications like fabric softeners and in the preparation of nanocomposites. google.comgoogle.com

Below are tables summarizing the physical and chemical properties of this compound and a summary of research findings related to its applications.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₇NO₃ chemsrc.com
Synonyms N-(2-Methoxyethyl)diethanolamine, Bis-[2-hydroxyethyl] (2-methoxyethyl)amine chemsrc.com

| Appearance | Liquid | nih.gov |

Table 2: Summary of Research Findings on this compound

Research Area Key Findings References
Synthesis of Ester Quats MEDA is a key reactant in the synthesis of high diester quaternary ammonium compounds. These compounds are effective in fabric softening compositions and in the preparation of organoclays for nanocomposites. google.comgoogle.comgoogle.comgoogleapis.com

| Organoclay Compositions | Ester quats derived from MEDA are used to treat smectite clays, rendering them organophilic. These organoclays have applications as thixotropic agents and in the formation of polymer-clay nanocomposites. | google.comgoogleapis.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO3 B8512931 Methoxyethyldiethanolamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

2-[2-hydroxyethyl(2-methoxyethyl)amino]ethanol

InChI

InChI=1S/C7H17NO3/c1-11-7-4-8(2-5-9)3-6-10/h9-10H,2-7H2,1H3

InChI Key

LANTZOPUEMHZGG-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCO)CCO

Origin of Product

United States

Synthetic Pathways and Reaction Mechanisms for Methoxyethyldiethanolamine and Its Derivatives

Established Synthetic Routes for Methoxyethyldiethanolamine

The synthesis of this compound (MEDA) is accomplished through established chemical manufacturing processes, primarily involving the reaction of an amine with an etherifying or an alkoxylating agent.

One common industrial method involves the reaction of 2-methoxyethylamine (B85606) with ethylene (B1197577) oxide. In this process, 2-methoxyethylamine is charged into an autoclave, which is then purged with an inert gas like nitrogen while being heated. google.comgoogle.com After reaching a specific temperature, typically around 70°C, the purge is stopped, the vessel is sealed, and the temperature is further increased to approximately 120°C. google.comgoogle.com Ethylene oxide is then introduced into the autoclave, reacting with the primary amine to form the diethanolamine (B148213) structure. i.moscow The reaction mixture is subsequently stirred for an extended period, often around 20 hours, to ensure completion. i.moscow Finally, the resulting product is purified by concentration and distillation under reduced pressure to yield N-(2-methoxyethyl)diethanolamine. i.moscow

An alternative synthetic pathway involves the reaction of ethanolamine (B43304) with an etherifying agent such as methoxyethyl chloride. evitachem.com This route represents a direct etherification process to produce the target compound.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound via the reaction of 2-methoxyethylamine and ethylene oxide proceeds through a nucleophilic ring-opening mechanism. The reaction is initiated by the nucleophilic attack of the primary amine group of 2-methoxyethylamine on one of the carbon atoms of the ethylene oxide ring. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, leading to the cleavage of the carbon-oxygen bond in the strained three-membered epoxide ring.

This compound as a Precursor in Quaternary Ammonium (B1175870) Compound Synthesis

This compound serves as a crucial intermediate in the synthesis of specialized quaternary ammonium compounds, often referred to as "esterquats." google.comgoogle.com These derivatives are valued in various applications, and their synthesis involves a multi-step process beginning with the esterification of MEDA. A key advantage of using MEDA is that its ether group is non-reactive during esterification, which prevents the formation of tri-substituted ester byproducts that can occur with other alkanolamines like triethanolamine. google.com This results in a product mixture primarily composed of mono- and di-substituted esters. google.comgoogle.com

The first step in producing MEDA-derived quaternary ammonium compounds is the esterification of the this compound with fatty acids. google.comgoogle.com This reaction is a type of condensation reaction where an ester is formed along with the elimination of water. scienceready.com.auchemistrystudent.com

The process generally involves reacting MEDA with one or more C₁₂-C₂₂ fatty acids, such as oleic, palmitic, or erucic acids. google.comgoogle.com The reaction is carried out at elevated temperatures, typically ranging from 170°C to 250°C, in the presence of an acid catalyst. google.comgoogle.com Hypophosphorous acid is a preferred catalyst, used in concentrations of about 0.02-0.2% by weight based on the fatty acid. google.comgoogle.com Other suitable catalysts include sulphonic acid, p-toluene sulphonic acid, and methane (B114726) sulphonic acid. google.com The molar ratio of fatty acid to MEDA is generally kept between 1.4 and 2.0 to favor the formation of the desired diester product. google.comgoogle.com The reaction proceeds until the acid value of the mixture drops below a specified level, usually around 5, indicating a high degree of conversion. google.comgoogle.com

ParameterTypical Value/RangeSource
ReactantsThis compound, C₁₂-C₂₂ Fatty Acids google.com, google.com
Temperature170°C - 250°C google.com, google.com
CatalystHypophosphorous acid (preferred), Sulphonic acid, p-Toluene sulphonic acid google.com, google.com
Catalyst Conc.0.02 - 0.2 wt% (based on fatty acid) google.com, google.com
Fatty Acid : Amine Molar Ratio1.4 - 2.0 google.com, google.com
Reaction EndpointAcid Value < 5 google.com, google.com

Following esterification, the resulting esteramine is converted into a quaternary ammonium salt through a process called quaternization. google.comgoogle.com Quaternary ammonium compounds feature a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. mdpi.com This step involves the alkylation of the tertiary nitrogen atom of the this compound derivative. google.com

The quaternization is typically achieved by reacting the esteramine with an alkylating agent. google.com Common alkylating agents include dimethyl sulfate (B86663), methyl chloride, benzyl (B1604629) chloride, diethyl sulfate, and dimethyl carbonate. google.com The choice of agent can depend on factors like cost, reactivity, and safety. google.com The reaction can be performed in bulk or in a suitable solvent, such as lower alcohols (C₁-C₆), which can dissolve the reactants and product. google.com Reaction temperatures generally range from 60°C to 120°C. google.com When dimethyl sulfate is used, a molar ratio of 0.75 to 0.98 moles of alkylating agent per mole of esteramine is typically sufficient to yield the desired quaternized product. google.com

The quaternary ammonium compounds derived from this compound are utilized in the formation of advanced materials known as nanocomposites. google.com Specifically, these ester quats serve as intercalating agents for smectite-type clays (B1170129), such as montmorillonite, to produce organoclays. google.com

The process involves treating the clay with the MEDA-derived quaternary ammonium salt. google.com The cationic head of the quaternary ammonium compound exchanges with the inorganic cations (like sodium or calcium) present on the surface of the clay layers. This introduces the organic molecules into the interlayer space of the clay. google.com This intercalation process significantly expands the distance between the individual silicate (B1173343) layers, a phenomenon known as swelling. google.com The resulting modified clay, or organoclay, is more compatible with organic polymers. This organoclay can then be dispersed within a polymer matrix, where the expanded clay layers delaminate and disperse on a nanometer scale, creating a polymer-clay nanocomposite with enhanced properties. google.com

Process Optimization and Scale-Up Considerations in this compound Production

The industrial production of this compound and its derivatives requires careful process optimization and consideration of scale-up challenges to ensure efficiency, cost-effectiveness, and product quality. valmet.comappliedcatalysts.com Optimization aims to maximize economic potential by manipulating process variables within known constraints. olemiss.edu

For the synthesis of MEDA itself, scaling up from a laboratory batch in a flask to an industrial-scale autoclave necessitates managing factors like heat transfer, mass transfer, and reaction kinetics. google.commdpi.com The exothermic nature of epoxide ring-opening reactions requires robust cooling systems in large reactors to prevent thermal runaways. Efficient mixing is also critical to ensure uniform temperature and concentration throughout the reactor, maximizing yield and minimizing side reactions.

In the subsequent esterification of MEDA to form esteramine precursors, process optimization can have a significant impact. For instance, in related processes, it has been found that accelerating the heat-up rate (e.g., >0.8°C/minute) during esterification can minimize the formation of undesirable triester byproducts. google.com This demonstrates how controlling a physical parameter can directly influence product distribution and quality.

General process optimization strategies applicable to MEDA production include:

Catalyst Selection and Optimization: Using the most effective catalyst at the optimal concentration can increase reaction rates and reduce energy consumption. appliedcatalysts.com

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time can maximize yield and selectivity towards the desired product. valmet.com

Raw Material and Energy Use: Implementing recycling streams for unreacted materials or solvents and using heat integration networks can lead to substantial cost savings and improve sustainability. appliedcatalysts.commdpi.com

Process Control: Advanced process controls (APC) and simulation software can be used to model, predict, and control process variations, leading to more stable and predictable operations. valmet.comaspentech.com

Scaling up production requires a transition from laboratory glassware to large-scale chemical reactors, which introduces challenges in maintaining optimal conditions. mdpi.com What works on a small scale may not be directly translatable, requiring pilot plant studies and careful engineering design to ensure the process remains safe, efficient, and economically viable at an industrial level. olemiss.edumdpi.com

Catalytic Applications and Mechanisms of Methoxyethyldiethanolamine

Methoxyethyldiethanolamine as a Catalyst in Polymer Chemistry

As a catalyst, this compound influences the rate of polymerization and the formation of the final polymer network structure. Its bifunctional nature, containing both a tertiary amine and hydroxyl groups, allows it to participate in and promote key reactions in polymer synthesis.

In the production of polyurethanes, particularly foams, catalysts are essential for controlling the delicate balance between the polymerization (gelling) reaction and the gas-forming (blowing) reaction. osti.govresearchgate.net this compound, as a tertiary amine catalyst, plays a crucial role in modulating these reactions to achieve the desired foam properties. ebrary.net Tertiary amine catalysts are known to be versatile in polyurethane chemistry, capable of influencing both urethane (B1682113) and urea (B33335) formation. ebrary.net

The fundamental reaction in polyurethane formation is the addition of an alcohol (polyol) to an isocyanate to form a urethane linkage. This compound, as a tertiary amine catalyst, accelerates this reaction through several proposed mechanisms. The primary role of the tertiary amine is to act as a Lewis base.

One widely accepted mechanism involves the formation of an activated complex between the this compound catalyst and the isocyanate group. The lone pair of electrons on the nitrogen atom of MDEA attacks the electrophilic carbon of the isocyanate group (-NCO). This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. ebrary.net

Alternatively, the catalyst can form a complex with the hydroxyl group of the polyol through hydrogen bonding. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate carbon. mdpi.com This mechanism is particularly relevant for this compound due to its own hydroxyl groups, which can participate in hydrogen-bonding networks.

A general representation of the catalytic cycle can be described in the following steps:

Formation of a complex between the this compound catalyst and one of the reactants (isocyanate or polyol). mdpi.com

The activated reactant complex then reacts with the second reactant to form the urethane linkage.

The catalyst is regenerated and can participate in further reactions.

The presence of the catalyst significantly lowers the activation energy of the urethane formation reaction, thereby increasing the reaction rate. mdpi.com

The kinetics of polyurethane foam formation are complex, involving two primary, simultaneous reactions: the gelling reaction and the blowing reaction. osti.gov

Gelling Reaction: Isocyanate + Polyol → Urethane (Polymer network)

Blowing Reaction: Isocyanate + Water → Unstable Carbamic Acid → Amine + Carbon Dioxide (CO2)

This compound influences the rates of both reactions. Tertiary amine catalysts can be classified based on their relative selectivity towards the blowing or gelling reaction. Catalysts with sterically unhindered nitrogen atoms and the presence of ether linkages, like in this compound, can effectively catalyze the water-isocyanate reaction, promoting foam formation. poliuretanos.com.br The ability of the catalyst to interact with and activate water molecules is key to its blowing efficiency. ebrary.net

Below is an illustrative data table showing the typical effect of a tertiary amine catalyst concentration on the characteristic times of polyurethane foam formation.

Catalyst Concentration (parts per hundred polyol)Cream Time (s)Gel Time (s)Rise Time (s)
0.51560120
1.0104590
1.573575
Note: This table provides representative data for the effect of a tertiary amine catalyst on polyurethane foaming kinetics. Actual values will vary depending on the specific formulation and processing conditions.

The activation energy for the catalyzed reactions is significantly lower than for the uncatalyzed reaction, which is a key factor in the industrial production of polyurethanes. osti.gov

This compound can also be used as a catalyst or accelerator in the curing of epoxy resins, typically with amine or anhydride (B1165640) hardeners. As a tertiary amine, it facilitates the ring-opening polymerization of the epoxy groups, leading to the formation of a crosslinked thermoset network. polymerinnovationblog.com

The primary function of this compound in epoxy curing is to accelerate the reaction between the epoxy resin and the curing agent. When used with amine hardeners (containing primary or secondary amines), MDEA can increase the rate of the amine-epoxy addition reaction.

The mechanism often involves the tertiary amine acting as a nucleophile. The nitrogen atom of MDEA can attack the electrophilic carbon of the epoxide ring, leading to a zwitterionic intermediate. This intermediate is highly reactive and can be attacked by a proton donor, such as the primary or secondary amine of the hardener. This process regenerates the tertiary amine catalyst and results in the addition of the hardener to the epoxy ring.

Alternatively, in a base-catalyzed mechanism, the tertiary amine can abstract a proton from the amine hardener, increasing its nucleophilicity and thereby accelerating its attack on the epoxy ring. The presence of hydroxyl groups on this compound can also contribute to the acceleration by forming hydrogen bonds with the oxygen of the epoxy ring, which facilitates the ring-opening. polymerinnovationblog.com

When used with anhydride hardeners, this compound can initiate the anionic polymerization of the epoxy-anhydride system. The tertiary amine reacts with the anhydride to form a carboxylate anion and a quaternary ammonium (B1175870) cation. The carboxylate anion then attacks an epoxy ring, initiating the alternating copolymerization of epoxy and anhydride monomers.

The catalytic action of this compound promotes the formation of a dense, three-dimensional crosslinked network, which is characteristic of cured epoxy thermosets. The structure of this network determines the final mechanical and thermal properties of the material. nist.gov

In amine-cured systems, each primary amine group can react with two epoxy groups, and each secondary amine can react with one. This compound accelerates these reactions, leading to a more rapid build-up of the network structure. The final crosslink density is primarily determined by the functionality of the epoxy resin and the amine hardener. nist.govsemanticscholar.org

The following table illustrates the general effect of an accelerator like this compound on the curing characteristics and properties of an epoxy system.

PropertyUnaccelerated SystemAccelerated System
Gel Time at 25°C (min)12045
Peak Exotherm Temperature (°C)150180
Glass Transition Temperature (Tg) (°C)125120
Crosslink Density (mol/cm³)HighHigh (potentially more uniform)
Note: This is a representative table illustrating the typical effects of a tertiary amine accelerator on an epoxy curing system. Specific values are highly dependent on the resin, hardener, and accelerator concentration.

The formation of the network progresses from a liquid state, through a gel point where an infinite network is formed, to a final vitrified solid state. nist.gov The kinetics of this process, accelerated by this compound, can be monitored using techniques such as differential scanning calorimetry (DSC) to determine the extent of cure and activation energy of the reaction. mdpi.comnih.gov

Catalysis in Epoxy Resin Curing Processes

General Catalytic Principles and this compound

In polyurethane foam production, the formation of the polymer network relies on two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). Tertiary amines like this compound are instrumental in controlling and balancing these reactions. The catalytic activity of tertiary amines is generally influenced by their molecular structure and basicity. Increased steric hindrance around the nitrogen atom can decrease activity, while higher basicity tends to increase it.

Two main mechanisms have been proposed to explain the catalytic action of tertiary amines in urethane formation:

Baker's Mechanism: This model suggests the formation of a complex between the isocyanate and the tertiary amine catalyst. This complex is then attacked by a nucleophilic reagent, such as an alcohol or water, leading to the formation of the urethane or urea linkage and regeneration of the amine catalyst.

Farkas's Theory: This mechanism posits the initial formation of a complex between the nucleophilic reagent (alcohol or water) and the tertiary amine. This complex then reacts with the isocyanate. In this model, the basicity of the amine is the predominant factor driving the catalysis.

The selection of a specific tertiary amine catalyst, such as this compound, can influence the balance between the gelling and blowing reactions, which in turn determines the final properties of the polyurethane foam, such as its flexibility, rigidity, and cell structure.

Table 1: General Classification of Tertiary Amine Catalysts in Polyurethane Production

Catalyst TypePrimary FunctionExamples
Gelling CatalystsPromote the isocyanate-polyol reactionTriethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA)
Blowing CatalystsPromote the isocyanate-water reactionBis(2-dimethylaminoethyl)ether (BDMAEE)
Balanced CatalystsInfluence both gelling and blowing reactionsN,N-Dimethylcyclohexylamine (DMCHA)

Nucleophilic Catalysis by Tertiary Amine this compound

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophilic catalyst. In the context of polyurethane chemistry, the tertiary amine attacks the electrophilic carbon atom of the isocyanate group (-NCO). This nucleophilic attack forms a highly reactive, unstable intermediate.

This activation of the isocyanate group makes it more susceptible to attack by the hydroxyl groups of the polyol or by water. The formation of this intermediate lowers the activation energy of the urethane-forming reaction, thereby accelerating the rate of polymerization. This principle is a cornerstone of how tertiary amines, including this compound, function as effective gelling catalysts. The efficiency of this nucleophilic catalysis is dependent on the availability of the lone pair on the nitrogen atom; less sterically hindered amines are often more effective.

The general steps in nucleophilic catalysis by a tertiary amine in the urethane reaction can be summarized as:

Activation: The tertiary amine nucleophilically attacks the isocyanate.

Complex Formation: A reactive intermediate complex is formed.

Nucleophilic Attack: An alcohol (polyol) or water attacks the activated isocyanate complex.

Product Formation and Catalyst Regeneration: The urethane or urea linkage is formed, and the tertiary amine catalyst is regenerated to participate in another catalytic cycle.

Acid-Base Catalysis in this compound-Mediated Reactions

The basicity of this compound is a critical factor in its catalytic activity, particularly in mechanisms that can be described by acid-base catalysis. In the Farkas mechanism, the tertiary amine acts as a base to activate the alcohol or water molecule.

The proposed mechanism involves the formation of a hydrogen bond between the nitrogen atom of this compound and the hydrogen atom of the hydroxyl group of the alcohol or water. This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. This can be viewed as the amine acting as a Brønsted-Lowry base, abstracting a proton to a certain degree and thereby enhancing the reactivity of the nucleophile.

Computational Chemistry and Theoretical Studies of Methoxyethyldiethanolamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Methoxyethyldiethanolamine Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. DFT allows for the calculation of various molecular properties and reactivity descriptors that help predict how a molecule will behave in a chemical reaction. These descriptors are derived from the molecule's electron density, providing a fundamental understanding of its chemical nature.

One application of DFT in studying this compound is in the analysis of its surface interactions, which is crucial for understanding phenomena like corrosion and surface adsorption. For instance, DFT calculations have been used to explore the adsorption mechanism of various amine and ammonium (B1175870) cations, including the cation of MDEA (methyldiethanolammonium, MDA+), on mineral surfaces like kaolinite (B1170537). These studies indicate that cations like MDA+ can strongly adsorb onto kaolinite surfaces through the formation of hydrogen bonds, providing insight into the surface reactivity and interaction mechanisms at a molecular level.

Descriptor Definition Significance for Reactivity
Highest Occupied Molecular Orbital (HOMO) Energy Energy of the outermost electron-containing orbital. Indicates the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) Energy Energy of the lowest-energy orbital without electrons. Indicates the ability to accept electrons (electrophilicity).
Energy Gap (HOMO-LUMO) The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.
Ionization Potential (IP) The minimum energy required to remove an electron. Relates to the molecule's ability to undergo oxidation.
Electron Affinity (EA) The energy released when an electron is added. Relates to the molecule's ability to undergo reduction.
Chemical Hardness (η) Resistance to change in electron distribution. Harder molecules are generally less reactive.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons. Quantifies the electrophilic nature of a molecule.

Molecular Dynamics Simulations of this compound Interactions in Solvents and Polymeric Matrices

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of how substances like this compound interact with their surroundings, such as in a solvent or within a polymer structure. By simulating these interactions, researchers can predict and analyze various thermodynamic and transport properties of the system.

In the context of solvents, MD simulations have been successfully employed to study aqueous solutions of MDEA. These simulations provide valuable data on properties like density, viscosity, and the diffusivity of MDEA and other dissolved species, such as CO2 and H2S. tudelft.nl Such studies are critical for optimizing the design of gas-treating processes that use MDEA solutions. tudelft.nl For example, simulations have shown that the self-diffusivity of both CO2 and H2S is significantly dependent on the temperature and the concentration of MDEA in the aqueous solution. tudelft.nl Furthermore, comparisons of radial distribution functions from these simulations reveal that H2S has stronger interactions with surrounding molecules than CO2, causing it to diffuse more slowly in aqueous MDEA. tudelft.nl

The accuracy of these simulations is highly dependent on the force fields used to describe the interactions between atoms. For MDEA, it has been shown that specific parameters, such as those for the N-C-C-O dihedral, are crucial for accurately reproducing experimental data for viscosity and diffusivity. tudelft.nl

While MD simulations are also a powerful tool for investigating the behavior of molecules within polymeric matrices, providing insights into how additives affect the mechanical and physical properties of polymers, specific studies focusing on the interaction of this compound within such matrices were not prominently available in the reviewed literature. However, the methodology is widely used to understand how moisture and other small molecules interact within polymer networks. tudelft.nl

Table 2: Simulated Properties of Aqueous MDEA Solutions (Data derived from molecular dynamics simulations for a 50 wt% MDEA/water solution) tudelft.nl

Temperature (K) Simulated Viscosity (mPa·s)
288 13.6
298 8.8
313 4.9
333 2.7

Theoretical Prediction of Reaction Pathways and Transition States for this compound-Involved Reactions

Theoretical chemistry offers methods to map out the entire course of a chemical reaction, from reactants to products. This involves identifying intermediate structures, transition states, and calculating the energy barriers associated with each step of the reaction mechanism. By understanding the reaction pathway, scientists can predict the feasibility and rate of a reaction.

For reactions involving amines, a key area of study is their interaction with acid gases like carbon dioxide (CO2). The reaction mechanism often dictates the efficiency of CO2 capture processes. For primary and secondary amines, the reaction with CO2 typically proceeds through the formation of a zwitterion intermediate, which is then deprotonated to form a stable carbamate (B1207046).

However, this compound is a tertiary amine, and its reaction pathway with CO2 is distinct. Due to the absence of a hydrogen atom on the nitrogen, MDEA cannot form a carbamate directly. mdpi.com Instead, its reaction with CO2 in aqueous solutions is catalyzed by the hydration of CO2 to form bicarbonate. This results in a significantly slower reaction rate compared to primary and secondary amines. mdpi.comaidic.it

Computational methods can be used to investigate these mechanisms in detail. By calculating the potential energy surface for the reaction, chemists can locate the transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. While detailed theoretical studies predicting specific transition states for this compound reactions were not extensively detailed in the provided search results, the general approach involves using quantum chemical methods to model the geometric and electronic structure of the reacting species along a proposed reaction coordinate. This allows for the identification of the minimum energy path and the associated energy barriers, confirming the most likely reaction mechanism.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound (MDEA)
Carbon Dioxide (CO2)
Hydrogen Sulfide (B99878) (H2S)
Methyldiethanolammonium (MDA+)
Kaolinite

Analytical Methodologies for Methoxyethyldiethanolamine in Industrial and Research Applications

Spectroscopic Techniques for Structural Elucidation and Quantification of Methoxyethyldiethanolamine

Spectroscopic methodologies are pivotal in the structural elucidation and quantification of this compound (MEDA). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are instrumental in providing detailed molecular information and measuring concentration levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as a powerful non-destructive technique for both qualitative and quantitative analysis of MEDA. utm.mxresearchgate.net ¹H NMR, in particular, allows for the precise determination of the molecular structure by analyzing the chemical shifts, spin-spin coupling, and integration of proton signals. For quantification, quantitative NMR (qNMR) offers a primary ratio method of measurement with high precision and accuracy, directly proportional to the number of nuclei, without the need for identical reference standards. utm.mxox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of resonant nuclei, enabling the determination of the absolute or relative concentration of a substance. utm.mxox.ac.uk For accurate quantitative results, complete spin-lattice relaxation (T₁) of all relevant nuclei must be ensured between scans, which is typically achieved by setting the relaxation delay to five times the longest T₁ value. researchgate.net

Key parameters for ensuring accuracy in qNMR include proper sample preparation, accurate shimming to obtain symmetrical peak shapes, and careful selection of integration regions. ox.ac.uk The use of an internal standard, a compound with a known concentration that does not have overlapping signals with the analyte, is a common approach for absolute quantification. nih.gov

Infrared (IR) Spectroscopy is another valuable tool for the structural analysis of MEDA. It provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of MEDA will exhibit characteristic absorption bands corresponding to O-H stretching (from the hydroxyl groups), C-N stretching (from the amine group), and C-O stretching (from the ether and alcohol functionalities), confirming the presence of these key functional groups. While IR is primarily a qualitative technique for structural confirmation, it can be adapted for quantitative analysis by measuring the intensity of a characteristic absorption band and correlating it to the concentration using a calibration curve.

Spectroscopic TechniqueInformation ProvidedApplication for this compoundKey Considerations for Quantification
¹H NMR Spectroscopy Precise molecular structure, chemical environment of protons.Structural elucidation, identification of impurities.Accurate integration of non-overlapping peaks.
Quantitative NMR (qNMR) Absolute or relative concentration.Purity assessment, quantification in solutions.Sufficient relaxation delay (5x T₁), use of internal standard. researchgate.net
Infrared (IR) Spectroscopy Presence of functional groups.Structural confirmation, identification of key bonds.Beer-Lambert Law adherence, baseline correction.

Chromatographic Separations and Analysis of this compound in Complex Matrices

Chromatographic techniques are essential for the separation and analysis of this compound in complex industrial and research samples, such as gas treating solutions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like MEDA. In GC, a sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For amine analysis, packed columns with materials like Poropak Q have been successfully used. bre.com The selection of the appropriate column and detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is crucial for achieving good resolution and sensitivity. GC is particularly useful for determining the concentration of MEDA and identifying potential degradation products in industrial amine solutions. bre.com

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of MEDA, especially for non-volatile or thermally labile degradation products that may be present in the matrix. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (stationary phase). The separation is based on the analyte's affinity for the stationary phase. Different HPLC modes, such as reversed-phase or ion-exchange chromatography, can be employed depending on the specific analytical requirements. Detection is typically achieved using a UV detector or a refractive index detector.

The table below outlines typical parameters for the chromatographic analysis of amines, which can be adapted for this compound.

Chromatographic TechniqueStationary Phase ExampleMobile Phase (Carrier)DetectorApplication for this compound
Gas Chromatography (GC) Poropak Q (ethylvinylbenzene-divinylbenzene copolymer) bre.comHelium, NitrogenFlame Ionization Detector (FID)Separation and quantification in gas sweetening solutions. bre.com
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Acetonitrile/Water GradientUV DetectorAnalysis of MEDA and its non-volatile degradation products.

Advanced Methods for Real-time Monitoring of this compound in Process Streams

Real-time monitoring of this compound in industrial process streams is crucial for optimizing process efficiency, ensuring product quality, and maintaining operational safety. keit.co.ukmanchester.ac.uk Advanced analytical methods provide continuous, on-line analysis, offering significant advantages over traditional offline laboratory techniques which can introduce time delays and may not accurately reflect real-time process conditions. metrohm.com

Industrial-Grade Spectrometers , such as Fourier Transform Infrared (FTIR) and Raman spectrometers, are increasingly being implemented for on-line process monitoring. keit.co.uk These instruments can be equipped with insertion probes or flow cells to directly measure the chemical composition of the process stream. keit.co.uk For MEDA, FTIR spectroscopy can be used to monitor its concentration by tracking changes in the characteristic infrared absorption bands of its functional groups. keit.co.uk This allows for immediate adjustments to process parameters, leading to improved control and efficiency. keit.co.uk

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is another advanced technique suitable for real-time monitoring of volatile organic compounds, including amines like MEDA, in gaseous emissions. nih.gov PTR-MS is a form of chemical ionization mass spectrometry that allows for the rapid detection and quantification of trace gases. nih.gov This method is particularly valuable for monitoring potential emissions from carbon capture facilities that utilize amine-based solvents. nih.gov

Process Analyzers based on various technologies, including titration and near-infrared (NIR) spectroscopy, are also available for the continuous online monitoring of amine concentrations in industrial settings. metrohm.com These analyzers provide real-time data that can be integrated into the process control system for automated adjustments. metrohm.com

The following table compares the features of these advanced real-time monitoring techniques.

Advanced MethodPrinciple of OperationApplication for this compoundAdvantages
On-line FTIR Spectroscopy Measures the absorption of infrared radiation by molecular functional groups. keit.co.ukContinuous monitoring of MEDA concentration in liquid process streams.Real-time process control, non-destructive. keit.co.uk
Proton Transfer Reaction Mass Spectrometry (PTR-MS) Soft chemical ionization followed by mass analysis for detection of volatile compounds. nih.govReal-time monitoring of MEDA in gaseous emissions. nih.govHigh sensitivity, rapid response time. nih.gov
Online Process Analyzers (e.g., Titration, NIR) Automated chemical or spectroscopic analysis integrated into the process line. metrohm.comContinuous monitoring of MEDA concentration and solution loading.Automated process control, reduced need for manual sampling. metrohm.com

Environmental Fate and Degradation Pathways of Methoxyethyldiethanolamine

Environmental Occurrence and Distribution of Methoxyethyldiethanolamine in Industrial Effluents

Diethanolamine (B148213) is utilized in the production of detergents, cleaners, fabric solvents, and metalworking fluids for acid neutralization and soil deposition. nih.gov It is also used in aqueous solutions to absorb carbon dioxide and hydrogen sulfide (B99878) in the sulfinol process. nih.gov Given these applications for similar compounds, it is plausible that this compound could be present in wastewaters from industries such as chemical manufacturing, gas treatment, and potentially in formulations of consumer products. epa.govwikipedia.org The lack of specific monitoring data for this compound highlights a significant knowledge gap in its environmental chemistry.

Biodegradation and Chemical Degradation Mechanisms of this compound in Aqueous Systems

Detailed studies on the specific biodegradation and chemical degradation mechanisms of this compound are scarce. However, research on analogous compounds provides insights into its likely environmental behavior.

Biodegradation:

The biodegradability of this compound can be inferred from studies on similar molecules like Diethanolamine (DEA) and ethylene (B1197577) glycol ethers. DEA is considered to be readily biodegradable. santos.com Studies have shown significant degradation of DEA in standard tests, with one study reporting 93% degradation after 28 days. santos.com

The biodegradation of ethylene glycol ethers, which share the ether linkage with this compound, has also been investigated. Some bacteria are capable of assimilating and degrading various ethylene glycol ethers. nih.gov The degradation pathway can, however, lead to the formation of persistent and toxic metabolites. For instance, the biodegradation of ethylene glycol monomethyl ether (EGME) can produce the teratogenic metabolite methoxyacetic acid (MAA) as a "dead end" product. nih.gov

The biodegradation of morpholine, another heterocyclic compound containing an ether linkage, has been shown to proceed via ring cleavage initiated by a cytochrome P-450 monooxygenase, leading to the formation of intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govnih.gov This suggests that a similar enzymatic attack on the this compound molecule could be a potential biodegradation pathway.

Chemical Degradation:

Abiotic degradation processes are also important in determining the environmental fate of this compound. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading similar amine compounds. For instance, the UV/H₂O₂ process has been successfully employed for the degradation of Diethanolamine (DEA) in aqueous solutions. researchgate.netaidic.it This process relies on the generation of highly reactive hydroxyl radicals that can oxidize organic compounds. The efficiency of this degradation is influenced by factors such as the initial concentrations of the contaminant and hydrogen peroxide, pH, and temperature. researchgate.netaidic.it It is anticipated that similar AOPs would be effective in breaking down the this compound molecule.

Advanced Treatment Technologies for this compound-Containing Wastewaters

While specific studies on the treatment of this compound-containing wastewaters are limited, technologies effective for other ethanolamines are considered applicable. These advanced treatment methods are often necessary due to the potential resistance of such compounds to conventional biological treatment. researchgate.net

Advanced Oxidation Processes (AOPs):

AOPs are promising for the degradation of recalcitrant organic compounds like ethanolamines. rsc.org The UV/H₂O₂ process, as mentioned earlier, is a viable option. researchgate.netaidic.it Hybrid AOP systems have also demonstrated effective results in the degradation of monoethanolamine (MEA). rsc.org

Membrane Separation Processes:

Membrane technologies such as reverse osmosis (RO) and nanofiltration (NF) have been investigated for the removal of amines from wastewater. researchgate.net Reverse osmosis has been shown to be particularly effective, with rejection rates of over 90% for certain amines. utp.edu.my The performance of these membranes is influenced by operational parameters like pressure and feed concentration. utp.edu.my Two-stage RO systems have been proposed for treating ammonia-containing wastewater, which could be adapted for amine removal. google.com Tight membrane extraction is another innovative membrane-based separation process that has been investigated for amine separation. frontiersin.org

Adsorption:

Adsorption is a widely used method in wastewater treatment. scialert.net Various materials can be used as adsorbents. For monoethanolamine (MEA) wastewater, adsorbents like activated carbon and chitosan (B1678972) have been studied. scialert.netump.edu.my Activated carbon produced from agricultural waste products like sawdust has shown high removal efficiency for MEA. analis.com.my The effectiveness of adsorption depends on factors such as adsorbent dosage, contact time, and stirring rate. analis.com.my

Interactive Data Table: Treatment Technologies for Amine-Containing Wastewater

Treatment TechnologyTarget Compound(s)Key Findings
Advanced Oxidation (UV/H₂O₂) Diethanolamine (DEA)Effective degradation; efficiency depends on initial concentrations, pH, and temperature. researchgate.netaidic.it
Reverse Osmosis Various AminesHigh rejection rates (>90%) are achievable. utp.edu.my
Adsorption (Activated Carbon) Monoethanolamine (MEA)High removal efficiencies (up to 99.7%) can be achieved. analis.com.my

Future Research Directions and Emerging Applications of Methoxyethyldiethanolamine

Development of Novel Methoxyethyldiethanolamine-Derived Materials for Diverse Applications

The inherent characteristics of this compound make it a compelling building block for the synthesis of advanced materials with tailored properties. The hydroxyl groups of the diethanolamine (B148213) portion offer reactive sites for polymerization and grafting, while the methoxyethyl chain can influence solubility, polarity, and intermolecular interactions.

This compound in Novel Materials Science

The future of MEDA in materials science lies in its potential as a versatile monomer and functional additive. Researchers are expected to explore its incorporation into various polymer backbones to create materials with enhanced thermal stability, modified surface properties, and improved performance in specific applications.

One promising area is in the synthesis of polyurethanes . The diol functionality of MEDA can react with diisocyanates to form polyurethane chains. The presence of the methoxyethyl group could impart increased flexibility and alter the hydrophilic-lipophilic balance of the resulting polymer, making it suitable for specialized coatings, adhesives, and elastomers.

Furthermore, MEDA derivatives could serve as precursors for self-healing polymers . The reversible nature of bonds formed with the amine group could be exploited to design materials capable of repairing damage, extending their lifespan and reducing waste.

Another avenue of exploration is the use of MEDA in the creation of functionalized nanomaterials . For instance, MEDA could be used to modify the surface of graphene oxide, creating composites with enhanced dispersibility and tailored interfacial properties for applications in energy storage and catalysis. While research has been conducted on diethanolamine-functionalized graphene oxide for gas capture, the introduction of the methoxyethyl group in MEDA could offer further advantages in solvent compatibility and performance.

Potential Material ApplicationRole of this compoundAnticipated Benefit
PolyurethanesDiol comonomerIncreased flexibility, modified hydrophilicity
Self-Healing PolymersReversible bond formationIntrinsic repair capabilities
Functionalized NanomaterialsSurface modification agentEnhanced dispersibility and interfacial properties

Integration of this compound in Process Intensification and Hybrid Systems

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. This compound, due to its potential as a specialized solvent and reactant, could play a significant role in this paradigm shift.

One key area is in gas treating , specifically for the selective removal of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). While related compounds like Methyldiethanolamine (MDEA) are already used in this capacity, the ether linkage in MEDA could influence its selectivity and absorption kinetics. Future research may focus on developing hybrid solvent systems where MEDA is blended with other amines or physical solvents to optimize performance for specific gas streams. The goal would be to reduce the energy penalty associated with solvent regeneration, a major challenge in conventional amine scrubbing processes.

Moreover, MEDA could be employed in reactive separation processes . For example, its ability to act as both a reactant and a solvent could be leveraged in systems where a chemical reaction and a separation step are combined into a single unit operation. This approach can lead to significant reductions in capital and operating costs.

Interdisciplinary Research Synergies for Sustainable this compound Technologies

The full potential of this compound will likely be realized through collaborative efforts across different scientific disciplines. The development of sustainable technologies centered around MEDA will require a holistic approach, from its synthesis to its end-of-life.

Collaboration between materials scientists and chemical engineers will be essential to design and fabricate novel MEDA-based materials and to develop the intensified processes in which they are used. For example, the synthesis of a new MEDA-containing polymer for a membrane-based gas separation process would require expertise in both polymer chemistry and membrane process design.

Furthermore, computational modeling and simulation will play a vital role in accelerating research and development. Molecular modeling can be used to predict the properties of MEDA-derived materials and to screen potential applications, thereby guiding experimental efforts and reducing the need for extensive trial-and-error.

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